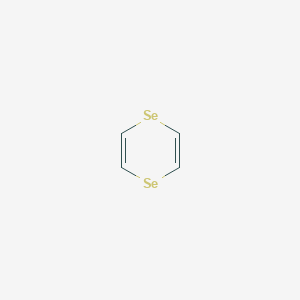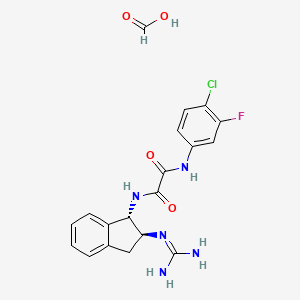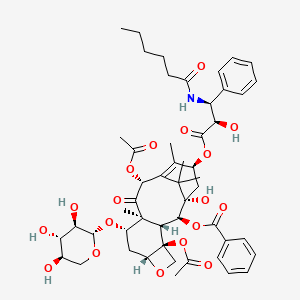
7-Xylosyltaxol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Xylosyltaxol C is a derivative of paclitaxel, a well-known chemotherapeutic agent. It is a taxane compound that has been found in the yew tree (Taxus species) and exhibits significant antineoplastic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Xylosyltaxol C involves the conjugation of paclitaxel with a xylosyl group. One common method includes the use of bovine serum albumin (BSA) as a carrier protein to construct the immunogen. The ratio of hapten in the XylTax–BSA conjugate is determined by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
Industrial Production Methods
The process would require optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Xylosyltaxol C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the taxane ring, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
7-Xylosyltaxol C has a wide range of scientific research applications:
Chemistry: It is used in the study of taxane derivatives and their chemical properties.
Biology: Researchers use it to investigate the biological effects of taxane compounds on cellular processes.
Medicine: Its primary application is in cancer research, where it is studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: It is used in the development of new chemotherapeutic agents and drug delivery systems .
Wirkmechanismus
7-Xylosyltaxol C exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the disassembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and various proteins involved in the apoptotic pathway, such as Bcl-2 and caspases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: The parent compound of 7-Xylosyltaxol C, widely used in cancer treatment.
Cephalomannine: Another taxane derivative with similar antineoplastic activity.
Baccatin III: A precursor in the synthesis of paclitaxel and its derivatives.
Uniqueness
This compound is unique due to its xylosyl group, which may enhance its solubility and bioavailability compared to other taxane derivatives. This modification can potentially improve its therapeutic efficacy and reduce side effects .
Eigenschaften
CAS-Nummer |
90332-67-5 |
|---|---|
Molekularformel |
C51H65NO18 |
Molekulargewicht |
980.1 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H65NO18/c1-8-9-12-21-35(56)52-37(29-17-13-10-14-18-29)39(58)46(62)67-32-23-51(63)44(69-45(61)30-19-15-11-16-20-30)42-49(7,43(60)41(66-27(3)53)36(26(32)2)48(51,5)6)33(22-34-50(42,25-65-34)70-28(4)54)68-47-40(59)38(57)31(55)24-64-47/h10-11,13-20,31-34,37-42,44,47,55,57-59,63H,8-9,12,21-25H2,1-7H3,(H,52,56)/t31-,32+,33+,34-,37+,38+,39-,40-,41-,42+,44+,47+,49-,50+,51-/m1/s1 |
InChI-Schlüssel |
PRSNJXPAQBUJBL-DXKHDLERSA-N |
Isomerische SMILES |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
Kanonische SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


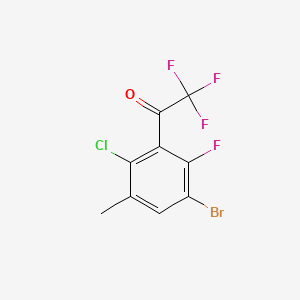
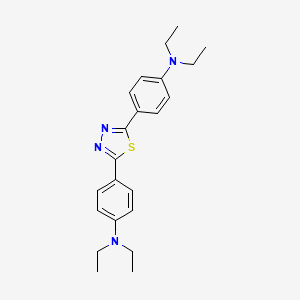


![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
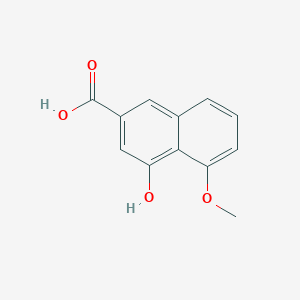
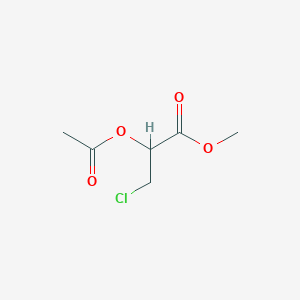
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)

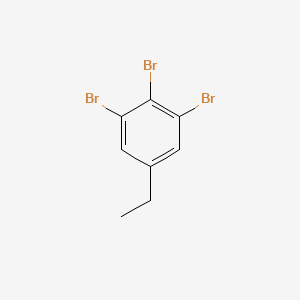
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

